molecular formula C29H33NO5 B11008537 3-benzyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11008537
M. Wt: 475.6 g/mol
InChI Key: SMAMWJVHQXCGFW-UHFFFAOYSA-N
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Description

5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a benzyl group, and a decahydroisoquinoline moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a chromen-2-one derivative with a benzyl halide under basic conditions to form the benzylated chromen-2-one intermediate. This intermediate is then reacted with a decahydroisoquinoline derivative in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the highest possible purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

5-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-3-benzyl-4,7-dimethylchromen-2-one

InChI

InChI=1S/C29H33NO5/c1-19-14-24(34-18-26(31)30-13-12-29(33)11-7-6-10-22(29)17-30)27-20(2)23(28(32)35-25(27)15-19)16-21-8-4-3-5-9-21/h3-5,8-9,14-15,22,33H,6-7,10-13,16-18H2,1-2H3

InChI Key

SMAMWJVHQXCGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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